molecular formula C10H17NO2 B14017282 ((2S)-2-Methoxy-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol

((2S)-2-Methoxy-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol

Cat. No.: B14017282
M. Wt: 183.25 g/mol
InChI Key: TUUMSNUGKYHULE-RGURZIINSA-N
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Description

((2S)-2-Methoxy-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol is a complex organic compound with a unique structure that includes a pyrrolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S)-2-Methoxy-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor to form the pyrrolizine ring, followed by functionalization to introduce the methoxy and methylenetetrahydro groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

((2S)-2-Methoxy-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ((2S)-2-Methoxy-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a valuable compound for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of ((2S)-2-Methoxy-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ((2S)-2-Methoxy-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol include:

  • 2(5H)-Furanone
  • 5-Hydroxy-2(5H)-furanone
  • Substituted hydrofuranones

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the methoxy and methylenetetrahydro groups, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable compound for various applications.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

[(2S)-2-methoxy-6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol

InChI

InChI=1S/C10H17NO2/c1-8-3-10(7-12)4-9(13-2)6-11(10)5-8/h9,12H,1,3-7H2,2H3/t9-,10?/m0/s1

InChI Key

TUUMSNUGKYHULE-RGURZIINSA-N

Isomeric SMILES

CO[C@H]1CC2(CC(=C)CN2C1)CO

Canonical SMILES

COC1CC2(CC(=C)CN2C1)CO

Origin of Product

United States

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